molecular formula C6H6ClNO B578558 6-Chloro-4-methylpyridin-3-ol CAS No. 1227502-89-7

6-Chloro-4-methylpyridin-3-ol

Cat. No.: B578558
CAS No.: 1227502-89-7
M. Wt: 143.57
InChI Key: MEQPPYQIIPZDIH-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring, along with a hydroxyl group at the 3rd position.

Scientific Research Applications

6-Chloro-4-methylpyridin-3-ol has several applications in scientific research:

Safety and Hazards

The safety data sheet for 6-Chloro-4-methylpyridin-3-ol indicates that it may cause harm if swallowed or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 4-methylpyridin-3-ol. The reaction typically employs thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

4-Methylpyridin-3-ol+SOCl2This compound+HCl+SO2\text{4-Methylpyridin-3-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 4-Methylpyridin-3-ol+SOCl2​→this compound+HCl+SO2​

Alternatively, the compound can be synthesized via a nucleophilic substitution reaction where 4-methylpyridin-3-ol is treated with a chlorinating agent in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methylpyridin-3-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-3-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.

    6-Chloro-3-hydroxypyridine: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.

    6-Chloro-4-methylpyridine: Lacks the hydroxyl group, making it less versatile in chemical reactions.

Uniqueness

6-Chloro-4-methylpyridin-3-ol is unique due to the combination of functional groups on the pyridine ring. The presence of both a chlorine atom and a hydroxyl group allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis. Its structure also provides a balance of hydrophilic and lipophilic properties, enhancing its potential in medicinal chemistry .

Properties

IUPAC Name

6-chloro-4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQPPYQIIPZDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744324
Record name 6-Chloro-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-89-7
Record name 6-Chloro-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-hydroxy-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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